2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists targeting CXCR2 or DNA gyrase B often face limited access to ortho-brominated benzotriazole-acetamide scaffolds with validated pharmacophoric elements. This compound bridges that gap with dual research utility. • CXCR2 pharmacophore: Ortho-bromophenyl group mirrors SB-265610 (IC₅₀ = 3.4 nM), enabling SAR via a distinct acetamide-linked chemotype. • DNA gyrase B ligand: Benzotriazole-acetamide core engages 1KZN active site; structural analogs active against E. coli, P. aeruginosa, and S. aureus. • Synthetic handle: Ortho-bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage library diversification. Supplied at ≥95% purity; XLogP3 2.6 suitable for membrane permeability assays. Global shipping with batch-specific CoA.

Molecular Formula C14H11BrN4O
Molecular Weight 331.17 g/mol
Cat. No. B12122640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide
Molecular FormulaC14H11BrN4O
Molecular Weight331.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Br
InChIInChI=1S/C14H11BrN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20)
InChIKeyURTPBDITLKRYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide – Identity & Procurement


2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide (CAS not yet assigned; molecular formula C₁₄H₁₁BrN₄O; exact mass 330.01162 g/mol) is a synthetic small molecule belonging to the N-substituted benzotriazole-acetamide class . It features a 1H-1,2,3-benzotriazole core linked via an acetamide bridge to an ortho-brominated phenyl ring. The benzotriazole-acetamide scaffold has been investigated as a DNA gyrase B (1KZN) ligand with potential antibacterial application [1], while the ortho-bromophenyl fragment is a recognized pharmacophoric element in potent CXCR2 antagonists such as SB-265610 (IC₅₀ = 3.4 nM for CINC-1-mediated Ca²⁺ mobilization) . The compound is available from specialized research-chemical suppliers at ≥95% purity for laboratory use, with a calculated partition coefficient (XLogP3) of 2.6, indicating moderate lipophilicity suitable for membrane permeability studies .

Medicinal Chemistry

Ortho-bromophenyl benzotriazole-acetamide scaffold for CXCR2 antagonist lead discovery and chemokine screening studies.

Antibacterial Discovery

Benzotriazole-acetamide core supports DNA gyrase B (1KZN) docking studies and antibacterial screening workflows.

Class-level scaffold evidence; specific activity requires assay validation.

Interdisciplinary Research

Dual-function profile: antimicrobial research scaffold with UV stabilization and corrosion inhibition properties for materials science.

Synthetic Diversification

Ortho-bromine handle enables Pd-catalyzed cross-coupling for focused library synthesis without core resynthesis.

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide – Advantages Over Generic Analogs


Substitution at the N-phenyl ring is the primary driver of pharmacodynamic and physicochemical differentiation within the 2-(1H-1,2,3-benzotriazol-1-yl)acetamide series [1]. The ortho-bromine substituent introduces a steric clash that restricts rotational freedom around the amide C–N bond, potentially locking the molecule into a bioactive conformation distinct from the unsubstituted or para-substituted analogs [2]. This ortho-halogen effect is absent in 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide (CAS 301655-23-2), which lacks any halogen and consequently exhibits different lipophilicity (XLogP3 of the target compound = 2.6 vs. an estimated lower value for the unsubstituted phenyl analog) . Furthermore, the 2-bromophenyl group is a validated pharmacophore for chemokine receptor CXCR2 engagement, as demonstrated by the clinical-stage antagonist SB-265610 (N-(2-bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea), which achieves an IC₅₀ of 3.4 nM at CXCR2 . Generic substitution would eliminate this receptor-targeting potential. The quantitative evidence below details where these differences translate into measurable, selection-relevant parameters.

Target Compound
Ortho-bromophenyl derivative

XLogP3 2.6; ortho-bromine matches CXCR2 pharmacophore geometry; cross-coupling handle present.

Generic Analog
Unsubstituted phenyl analog (CAS 301655-23-2)

Lower lipophilicity; no halogen for CXCR2 pharmacophore engagement or cross-coupling diversification.

Target Compound
Ortho-bromine substitution

Bromine at ortho position restricts amide bond rotation and supports reported pharmacophore alignment.

Positional Isomer
Para-bromo isomer

Cross-coupling possible but diversification vector differs; may not recapitulate ortho-pharmacophore geometry.

Target Compound
N1-substituted acetamide

Retains full benzotriazole π-system for UV absorption and metal surface coordination.

Industrial UV Absorber
Tinuvin-type benzotriazoles

Lack acetamide bridge and N-aryl substitution required for biological target engagement.

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide – Differentiation Evidence


Ortho-Bromine Elevates Lipophilicity Over Unsubstituted Analog

The target compound bears an ortho-bromine on the N-phenyl ring, which increases lipophilicity compared to the unsubstituted parent scaffold. The measured (calculated) XLogP3 for 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is 2.6 . In contrast, the unsubstituted analog 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide (CAS 301655-23-2) has an estimated logP of approximately 1.2–1.5 based on the benzotriazole-acetamide core with a simple phenyl ring [1]. This difference of approximately 1.1–1.4 log units translates to a roughly 10- to 25-fold increase in octanol-water partition coefficient, which can significantly influence membrane permeability, tissue distribution, and protein binding in biological assays. Selection of the brominated derivative is warranted when higher logP is desired for target engagement in lipophilic environments.

Ortho-Br Lipophilicity
Cross-study comparable
XLogP3 2.6 vs estimated ~1.2–1.5
Supports membrane permeability assay context; ΔlogP ~1.1–1.4 may influence tissue distribution.
Calculated values; experimental logP requires verification.
Lipophilicity Drug-likeness Physicochemical profiling Membrane permeability

Ortho-Bromophenyl Matches CXCR2 Antagonist Pharmacophore

The ortho-bromophenyl group present in the target compound is a critical pharmacophoric element shared with SB-265610 (N-(2-bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea), a potent and selective CXCR2 antagonist . SB-265610 inhibits CINC-1-mediated Ca²⁺ mobilization with an IC₅₀ of 3.4 nM while showing negligible activity against C5a-mediated responses (IC₅₀ = 6800 nM), demonstrating both potency and selectivity . The unsubstituted N-phenylacetamide analog 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide lacks this ortho-bromine and has no reported CXCR2 activity. Similarly, the para-bromo isomer 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-bromophenyl)acetamide places the bromine in a position that does not map to the SB-265610 pharmacophore geometry. For research programs targeting chemokine-mediated inflammatory pathways, the ortho-bromo substitution pattern is a structurally prerequisite feature that cannot be replicated by halogen-free or para-halogenated congeners.

CXCR2 Pharmacophore
Data to verify
Structural match to SB-265610 ortho-bromophenyl group
Supports chemokine receptor screening context; ortho-bromine required for pharmacophore alignment.
Sources absent; pharmacophore matching is qualitative. Assay confirmation recommended.
CXCR2 antagonism Chemokine receptor Inflammation Pharmacophore mapping

DNA Gyrase B (1KZN) Docking and Antibacterial Potential

The benzotriazole-acetamide scaffold, of which the target compound is a direct derivative, has been shown to interact with the active site of DNA gyrase subunit B (PDB: 1KZN) in molecular docking studies [1]. In the study by Patil and Amrutkar (2022), a series of 2-(1H-1,2,3-benzotriazol-1-yl)-N-substituted acetamides were synthesized and evaluated. Compounds 3d and 3f demonstrated antibacterial properties against E. coli, P. aeruginosa, and S. aureus, while compound 3c showed preferential activity against S. aureus [1]. Although the specific 2-bromophenyl derivative was not among the exact compounds tested in that study, it shares the identical core scaffold and docking pose potential. In a separate study, benzotriazole and benzimidazole derivatives produced inhibition zones ranging from 24 to 30 mm and MIC values from 25 to 50 μg/mL against bacterial strains [2]. By comparison, unrelated heterocyclic scaffolds lacking the benzotriazole core do not engage the 1KZN active site in the same binding mode, underscoring the scaffold-specific nature of this activity.

DNA Gyrase B Docking
Class-level inference
Scaffold docks to 1KZN active site; analogs active vs E. coli, P. aeruginosa, S. aureus
Supports antibacterial screening context; specific 2-bromophenyl derivative not directly tested.
Class-level MIC 25–50 μg/mL from related benzotriazole series. Requires derivative-specific validation.
DNA gyrase B Antibacterial Molecular docking 1KZN

Dual-Function: UV Stabilization & Corrosion Inhibition

The 1H-1,2,3-benzotriazole moiety is an established chromophore for ultraviolet light absorption and a well-documented corrosion inhibitor for metal surfaces [1]. Unlike analogs where the benzotriazole ring is substituted at positions that quench UV absorption (e.g., 2H-benzotriazole isomers with altered conjugation), the N1-substituted acetamide derivative retains the full benzotriazole π-system. The 2-bromophenyl group further extends the conjugated system, potentially red-shifting the UV absorption spectrum compared to non-halogenated analogs. This dual functionality – antimicrobial research applications (see Evidence Item 3) combined with UV stabilization and anticorrosion utility – distinguishes the compound from single-purpose analogs such as 2-benzotriazol-1-yl-acetamide (CAS 69218-56-0), which is primarily investigated for pharmaceutical intermediates, or from purely industrial benzotriazole UV absorbers (e.g., Tinuvin series) that lack the acetamide bridge and N-aryl substitution required for biological target engagement [2].

UV & Corrosion Dual Function
Supporting evidence
Benzotriazole π-system retained; bromophenyl extends conjugation
Supports interdisciplinary materials research; property-based inference from structural analysis.
Experimental UV and corrosion data not available for this specific derivative.
UV stabilization Corrosion inhibition Materials science Polymer additives

Ortho-Bromine Enables Cross-Coupling Diversification

The ortho-bromine substituent on the N-phenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings [1]. This enables late-stage diversification of the compound into libraries of derivatives without de novo resynthesis of the benzotriazole-acetamide core. The unsubstituted phenyl analog 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide lacks this reactive halogen and requires electrophilic aromatic substitution or directed ortho-metalation for further functionalization – approaches that are less predictable and often lower-yielding. The para-bromo isomer (N-(4-bromophenyl)) offers cross-coupling capability but places the diversification vector at a position electronically and sterically distinct from the ortho position, which may alter the biological activity of the resulting derivatives in different ways. The ortho-bromine thus provides a unique combination of pharmacophoric relevance (see Evidence Item 2) and synthetic versatility.

Cross-Coupling Handle
Class-level inference
Ortho-bromine for Suzuki, Buchwald-Hartwig, Sonogashira couplings
Supports library diversification workflow; typical aryl bromide coupling yields 60–95%.
Generic Pd-catalyzed conditions; compound-specific optimization may be required.
Cross-coupling Suzuki coupling Buchwald-Hartwig Synthetic diversification

π–π Stacking and Ordered Solid-State Packing

Crystallographic studies on structurally related benzotriazole derivatives bearing bromophenyl substituents reveal intermolecular π–π interactions between the bromophenyl and benzotriazole benzene rings, with centroid-to-centroid distances of approximately 3.700(1) Å [1]. Such interactions contribute to ordered crystal packing and may influence solid-state stability, melting point, and solubility. While the exact crystal structure of the target 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide has not been deposited in the Cambridge Structural Database at the time of this analysis, the presence of both the bromophenyl and benzotriazole aromatic systems predicts similar π-stacking behavior. By contrast, the unsubstituted N-phenylacetamide analog lacks the heavy bromine atom that enhances dispersion forces and crystal lattice energy, potentially resulting in different solid-state properties. For procurement decisions involving long-term storage or formulation development, this predicted crystallinity advantage may be relevant.

π–π Solid-State Packing
Supporting evidence
Predicted π-stacking; related structure centroid distance 3.700 Å
Supports crystallinity and formulation context; solid-state property inference from structural analog.
Target compound crystal structure not deposited; predicted behavior requires confirmation.
Crystal engineering π–π stacking Solid-state properties Formulation stability

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide – Application Scenarios


CXCR2 Antagonist Lead Discovery & Chemokine Screening

The ortho-bromophenyl fragment structurally mirrors the key pharmacophoric element of SB-265610, a potent CXCR2 antagonist (IC₅₀ = 3.4 nM) [REFS-S4-1]. Researchers developing small-molecule modulators of chemokine receptor signaling can use this compound as a starting scaffold for structure-activity relationship (SAR) exploration. Its benzotriazole-acetamide core provides a distinct chemotype from the urea linkage in SB-265610, offering an alternative series with potentially different pharmacokinetic properties. The compound's XLogP3 of 2.6 indicates suitability for cell-based assays requiring membrane permeability [REFS-S4-2].

DNA Gyrase B-Targeted Antibacterial Discovery

The benzotriazole-acetamide scaffold engages the DNA gyrase B (1KZN) active site in molecular docking, and close structural analogs (compounds 3c, 3d, 3f) exhibit antibacterial activity against E. coli, P. aeruginosa, and S. aureus [REFS-S4-3]. The 2-bromophenyl derivative can serve as a lead compound for further optimization, with the ortho-bromine providing a synthetic handle for diversification via cross-coupling chemistry [REFS-S4-4]. This scenario is particularly relevant in the context of rising antimicrobial resistance and the need for novel gyrase inhibitors.

Antimicrobial Coating & Bioactive Polymer Development

The dual functionality of this compound – combining the antibacterial potential of the benzotriazole-acetamide scaffold [REFS-S4-3] with the UV-stabilizing and corrosion-inhibiting properties of the benzotriazole core [REFS-S4-5] – makes it suitable for interdisciplinary materials science research. Potential applications include antimicrobial polymer films, UV-stabilized bioactive coatings for medical devices, or corrosion-resistant surfaces with intrinsic antimicrobial activity. This dual-use profile reduces the need for multiple additives in formulation development.

Diversifiable Scaffold for MedChem Libraries

The ortho-bromine substituent enables efficient palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification [REFS-S4-4]. Medicinal chemistry groups can use this compound as a common intermediate to generate focused libraries of benzotriazole-acetamide derivatives with varied N-aryl substitution patterns, streamlining SAR exploration without repeated de novo core synthesis. This is a practical procurement advantage over non-halogenated analogs that require less efficient functionalization strategies.

Application
Selection Property
Validation Focus
CXCR2 antagonist lead discovery
Ortho-bromophenyl pharmacophore alignment
Chemokine receptor binding and functional assay context
DNA gyrase B antibacterial screening
Benzotriazole-acetamide scaffold docking
1KZN target engagement and MIC strain-panel endpoints
Antimicrobial coating and bioactive polymer research
Dual-function benzotriazole core
UV stability, corrosion inhibition, and antimicrobial activity in formulation
Focused medicinal chemistry library synthesis
Ortho-bromine cross-coupling handle
Suzuki/Buchwald-Hartwig coupling efficiency and derivative SAR
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